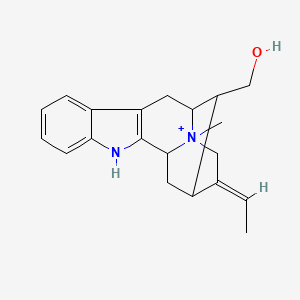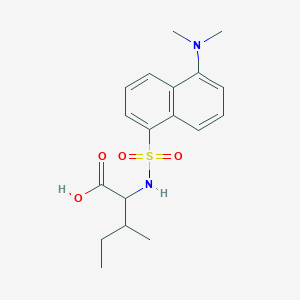
Dansyl-d,l-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dansyl-d,l-isoleucine is a derivative of isoleucine, an essential amino acid, which has been modified by the addition of a dansyl group. The dansyl group, or 5-dimethylaminonaphthalene-1-sulfonyl, is a fluorescent moiety that is often used in biochemical applications for labeling and detection purposes. This compound is particularly useful in the study of amino acids, peptides, and proteins due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dansyl-d,l-isoleucine typically involves the reaction of dansyl chloride with d,l-isoleucine. The reaction is carried out in an alkaline medium, often using sodium carbonate as a base. The general reaction conditions include:
Solvent: Acetonitrile or methanol
Temperature: Room temperature
Reaction Time: Approximately 60 minutes
The reaction proceeds as follows:
- Dissolve d,l-isoleucine in a suitable solvent.
- Add sodium carbonate to maintain an alkaline pH.
- Slowly add dansyl chloride to the reaction mixture.
- Stir the mixture at room temperature for 60 minutes.
- Purify the product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Automated Systems: Automated systems for precise addition of reagents and control of reaction conditions.
Purification: Industrial chromatography systems for purification of the final product.
化学反応の分析
Types of Reactions
Dansyl-d,l-isoleucine can undergo various chemical reactions, including:
Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions
Major Products
Substitution: Formation of new dansyl derivatives
Oxidation: Formation of oxidized dansyl compounds
Hydrolysis: Release of free dansyl group and isoleucine
科学的研究の応用
Dansyl-d,l-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatographic analysis of amino acids and peptides.
Biology: Employed in the study of protein structure and function through fluorescence labeling.
Medicine: Utilized in diagnostic assays to detect and quantify amino acids in biological samples.
Industry: Applied in the quality control of pharmaceuticals and food products through fluorescence-based detection methods.
作用機序
The primary mechanism of action of dansyl-d,l-isoleucine involves its fluorescent properties. The dansyl group absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable using fluorescence spectroscopy. This property allows researchers to track and quantify the presence of the compound in various samples. The molecular targets include amino acids, peptides, and proteins, where the dansyl group binds to free amine groups, enabling their detection and analysis.
類似化合物との比較
Similar Compounds
- Dansyl-l-alanine
- Dansyl-l-valine
- Dansyl-l-leucine
Comparison
Dansyl-d,l-isoleucine is unique due to its specific structure and the presence of the isoleucine moiety. Compared to other dansylated amino acids, it offers distinct advantages in terms of:
- Fluorescence Intensity : Higher fluorescence intensity compared to some other dansylated amino acids.
- Binding Specificity : Specific binding to isoleucine residues in peptides and proteins.
- Versatility : Broad range of applications in different fields of research.
特性
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-5-12(2)17(18(21)22)19-25(23,24)16-11-7-8-13-14(16)9-6-10-15(13)20(3)4/h6-12,17,19H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOKQLVHXSRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)
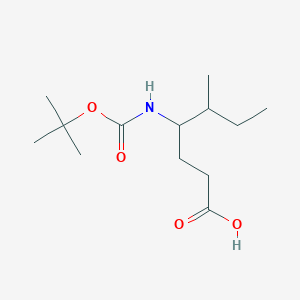
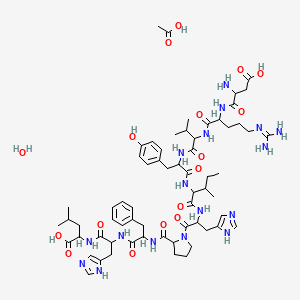

![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)

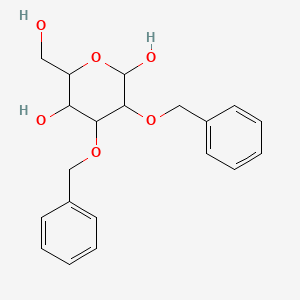
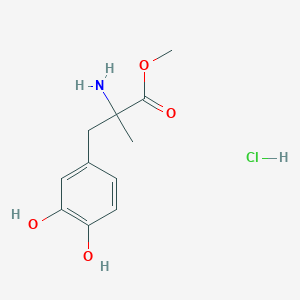

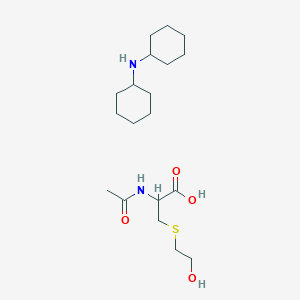
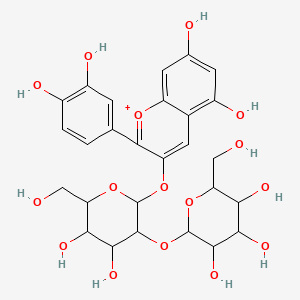

![nickel(3+);2-[1-[2-(piperidin-1-ide-2-carbonylazanidyl)phenyl]ethylideneamino]acetate](/img/structure/B12324395.png)
